d-cis-Phenothrin

Description

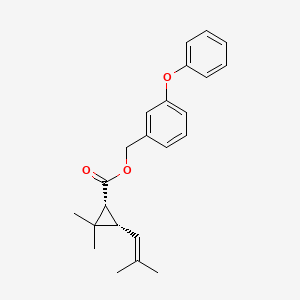

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-phenoxyphenyl)methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNFWQZLDJGRLK-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1[C@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274050, DTXSID801019680 | |

| Record name | (+)-cis-Phenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-cis-Phenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51186-88-0, 74430-92-5, 51186-87-9 | |

| Record name | (3-Phenoxyphenyl)methyl (1R,3S)-2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51186-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Phenothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74430-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-cis-Phenothrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-cis-Phenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-cis-Phenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOTHRIN, D-CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ABC20759M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Chemical Synthesis and Stereochemical Considerations

Elucidation of Novel Synthetic Pathways for d-cis-Phenothrin (B42100) Enantiomers

Phenothrin (B69414) is synthesized by the esterification of 3-phenoxybenzyl alcohol with chrysanthemic acid. inchem.org It is comprised of four stereoisomers due to two chiral centers in the chrysanthemic acid portion of the molecule. herts.ac.uk These isomers are (1R,cis), (1R,trans), (1S,cis), and (1S,trans). d-Phenothrin (B1212162) is a specific formulation containing at least 95% of the (1R)-isomers, with a cis:trans ratio of approximately 1:4. who.intorst.edu The (1R,trans) and (1R,cis) isomers are the most insecticidally active. inchem.org

Novel synthetic pathways focus on producing the desired this compound enantiomer with high stereoselectivity. One approach involves the use of chiral starting materials or reagents to direct the synthesis towards the desired stereoisomer. For instance, the synthesis can start from a resolved form of chrysanthemic acid, ensuring the correct stereochemistry in the final product.

The development of synthetic pyrethroids has progressed through generations, with first-generation compounds like phenothrin being derivatives of chrysanthemic acid esters. nih.gov While effective, they are susceptible to photolysis. nih.gov Research into novel pathways also aims to improve the stability and efficacy of these compounds.

Development of Catalytic Asymmetric Synthesis Approaches for this compound

Catalytic asymmetric synthesis offers an efficient method for producing enantiomerically pure compounds. rsc.orgfrontiersin.org In the context of this compound, this involves using a chiral catalyst to control the stereochemical outcome of the esterification reaction between 3-phenoxybenzyl alcohol and a suitable derivative of chrysanthemic acid.

Recent advancements in catalysis, such as the use of rhodium catalysts in ethanol (B145695) for asymmetric conjugate arylation, demonstrate the potential for developing more sustainable and recyclable catalytic systems. rsc.org Asymmetric diboration of olefins and asymmetric hydrogenation of vinyl bis(boronic) esters are other emerging techniques for creating chiral molecules. sioc-journal.cn The application of these advanced catalytic methods could lead to more efficient and selective syntheses of this compound. Furthermore, merging different reaction types, such as the Birch reduction and inverse-electron-demand Diels-Alder reaction, has shown promise in the synthesis of complex chiral scaffolds and could be adapted for pyrethroid synthesis. nih.gov

Green Chemistry Principles and Sustainable Manufacturing Research for this compound

The pyrethroid market is increasingly focusing on green chemistry principles to reduce environmental impact and improve sustainability. imarcgroup.com This includes minimizing waste, using less toxic solvents, and improving energy efficiency in the production process. imarcgroup.com For this compound, this translates to developing synthetic routes that are more atom-economical and utilize environmentally benign reagents and conditions.

One area of research is the use of biocatalysis, employing enzymes to carry out specific synthetic steps with high selectivity and under mild conditions. frontiersin.org Additionally, the development of pyrethroids from microbial fermentation, such as cypermethrin (B145020) and deltamethrin, presents a more cost-effective and environmentally friendly alternative to traditional chemical synthesis. imarcgroup.com

Sustainable production also extends to the sourcing of raw materials. Natural pyrethrins (B594832), extracted from pyrethrum daisies, are a renewable resource and serve as the basis for synthetic pyrethroids. botanicalresources.com.aupoweroftheflower.com Research into novel green extraction techniques for natural pyrethrins, such as supercritical CO2 extraction, microwave-assisted extraction, and ultrasound-assisted extraction, aims to provide a more sustainable source of starting materials for pyrethroid synthesis. mdpi.com

Stereoselective Separation and Purification Methodologies for Isomeric Mixtures

Given that the synthesis of phenothrin often results in a mixture of stereoisomers, effective separation and purification methods are crucial to obtain the desired d-phenothrin composition. inchem.org High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for separating pyrethroid isomers. who.intacs.org The choice of the chiral stationary phase is critical for achieving good resolution between the enantiomers and diastereomers.

Different types of CSPs, including those based on polysaccharides, Pirkle-type compounds, and cyclodextrins, have been successfully used for the chiral separation of pyrethroids. acs.orgmdpi.com The separation mechanism often relies on a three-point interaction model, involving π-π interactions and hydrogen bonding between the analyte and the CSP. acs.org

Capillary electrophoresis (CE) and micellar electrokinetic chromatography (MEKC) are other powerful techniques for the stereoselective separation of pyrethroid isomers. mdpi.comdokumen.pubresearchgate.net These methods can offer high resolution and short analysis times. For example, the four stereoisomers of phenothrin have been separated using MEKC with dimethyldi-β-cyclodextrin as a chiral selector. mdpi.com In some cases, derivatization of the isomers is performed to facilitate separation by gas chromatography (GC). acs.org

Analytical Characterization of Isomeric Composition and Purity in Synthetic Products

Accurate analytical methods are essential to determine the isomeric composition and chemical purity of synthetic d-phenothrin products. inchem.orgoup.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used techniques for this purpose. inchem.orgoup.com

For the determination of total d-phenothrin content, GC with a flame ionization detector (FID) is often employed. oup.com Different columns, such as 2% PEG-20M or 2% DEGS, can be used for this analysis. oup.com The separation of cis- and trans-isomers can be achieved on a 2% QF-1 column. oup.com

To determine the optical isomer ratio, the phenothrin isomers can be hydrolyzed to chrysanthemic acid, which is then derivatized with a chiral alcohol (e.g., l-2-octanol) to form diastereomeric esters that can be separated and quantified by GC. oup.com Direct separation of the optical isomers can be achieved by HPLC on a chiral column. who.intoup.com

Gas chromatography-mass spectrometry (GC-MS) is also used for the identification and quantification of d-phenothrin isomers and impurities, providing both separation and structural information. epa.govepa.gov The selection of appropriate ions for monitoring in selected ion monitoring (SIM) or multiple reaction monitoring (MS/MS) modes enhances the sensitivity and selectivity of the analysis. epa.govepa.gov

Below is a table summarizing analytical methods for d-phenothrin:

Interactive Table: Analytical Methods for d-Phenothrin| Analytical Technique | Purpose | Column/Selector | Detector | Reference |

| Gas Chromatography (GC) | Determination of total d-phenothrin content | 2% PEG-20M or 2% DEGS | Flame Ionization Detector (FID) | oup.com |

| Gas Chromatography (GC) | Separation of cis/trans isomers | 2% QF-1 | Flame Ionization Detector (FID) | oup.com |

| High-Performance Liquid Chromatography (HPLC) | Direct separation of optical isomers | Chiral Stationary Phase (e.g., Sumipax OA-2000) | UV Detector | oup.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of isomers and impurities | Optima 5-MS Accent | Mass Spectrometer (MS) | epa.gov |

| Micellar Electrokinetic Chromatography (MEKC) | Stereoselective separation of isomers | Dimethyl-β-cyclodextrin | UV Detector | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Determination of d-phenothrin in formulations | Zorbax SIL | UV Detector | tandfonline.com |

Molecular and Neurophysiological Mechanisms of Insecticidal Action

Interaction with Voltage-Gated Sodium Channels in Insect Nervous Systems

The principal target of d-cis-Phenothrin (B42100) is the voltage-gated sodium channel (VGSC), an integral membrane protein essential for the generation and propagation of action potentials in insect neurons. By modulating the function of these channels, this compound profoundly disrupts neural signaling.

Binding Kinetics and Receptor Modulation Studies at the Molecular Level

This compound, classified as a Type I pyrethroid, preferentially binds to the open state of the insect voltage-gated sodium channel. nih.govmdpi.com This binding event inhibits the normal inactivation process of the channel, effectively trapping it in a prolonged open state. nih.govmdpi.com The high lipophilicity of this compound has presented challenges for direct binding assays, as it leads to significant non-specific binding to cell membranes, making it difficult to precisely quantify binding affinity and kinetics. nih.gov

Despite these challenges, molecular modeling and site-directed mutagenesis studies have identified two putative pyrethroid receptor sites on the insect sodium channel, termed PyR1 and PyR2. mdpi.com These sites are located at the interfaces of different transmembrane domains of the channel protein. The binding of this compound to these sites is thought to induce a conformational change that stabilizes the open state of the channel, thereby altering its gating kinetics. The development of knockdown resistance (kdr) in many insect species is often associated with mutations in the gene encoding the sodium channel, which can reduce the binding affinity of pyrethroids to these receptor sites. mdpi.commdpi.com

| Receptor Site | Location on Sodium Channel | Key Interacting Domains |

|---|---|---|

| PyR1 | Interface of domains II and III | IIS4-S5 linker, IIS5, IIIS6 |

| PyR2 | Interface of domains I and II | IS5, IS6, IIS4-S5 linker, IIS6 |

Electrophysiological Manifestations of Sodium Channel Modification in Target Organisms

The molecular interaction between this compound and voltage-gated sodium channels results in distinct and well-characterized electrophysiological abnormalities in insect neurons. The most notable effect is the generation of a large and slowly decaying sodium "tail current" following nerve stimulation. nih.gov This prolonged inward flow of sodium ions is a direct consequence of the delayed channel inactivation.

This persistent influx of positive charge leads to a sustained depolarization of the neuronal membrane, causing repetitive and uncontrolled firing of action potentials. nih.gov This hyperexcitation of the nervous system manifests as the characteristic symptoms of pyrethroid poisoning, including tremors, ataxia, and convulsions. Ultimately, the persistent depolarization can lead to a complete blockage of nerve impulse propagation, resulting in paralysis and death. pharmahealthsciences.net Patch-clamp experiments on individual insect neurons have visualized this phenomenon at the single-channel level, demonstrating that channels modified by pyrethroids can remain open for durations that are orders of magnitude longer than normal. nih.gov

| Electrophysiological Parameter | Effect of this compound | Consequence for Neuronal Function |

|---|---|---|

| Sodium Current Inactivation | Significantly slowed | Prolonged influx of sodium ions |

| Sodium Tail Current | Large and slow-decaying | Sustained membrane depolarization |

| Action Potential Firing | Repetitive and uncontrolled | Neuronal hyperexcitability |

| Membrane Potential | Sustained depolarization | Eventual nerve conduction block |

Exploration of Effects on Other Neurotransmitter Systems and Ion Channels in Insects

Research has indicated that pyrethroids can act as antagonists at GABA (gamma-aminobutyric acid) receptors, which are the main inhibitory neurotransmitter receptors in the insect central nervous system. nih.gov By inhibiting GABAergic neurotransmission, this compound could further exacerbate the state of neuronal hyperexcitability. However, it is noteworthy that some studies have reported no direct effect of pyrethroids on GABA receptor binding, suggesting this interaction may be indirect or occur at higher concentrations. scilit.com

Additionally, there are reports of pyrethroids modulating the function of nicotinic acetylcholine receptors (nAChRs), which play a critical role in excitatory synaptic transmission in insects. nih.govnih.govplos.org The precise mechanisms and toxicological significance of these interactions with non-target receptors are still under investigation and are thought to be secondary to the profound effects on voltage-gated sodium channels.

Comparative Analysis of this compound's Molecular Action Across Diverse Insect Taxa

The susceptibility of different insect species to this compound can vary considerably. This variability can be attributed to several factors, including differences in the molecular structure of the target sodium channel, variations in metabolic detoxification pathways, and the presence of resistance-conferring mutations.

Comparative toxicological studies have demonstrated a wide range of sensitivities to pyrethroids across different insect orders. unl.edu For example, certain aquatic insects have been shown to be particularly vulnerable. These differences in toxicity often correlate with specific amino acid sequences within the pyrethroid binding sites on the voltage-gated sodium channel. The gene encoding the sodium channel, Vgsc, is generally highly conserved across insects, but species-specific variations and alternative splicing can result in channels with different sensitivities to insecticides. cornell.edu

Insecticide Resistance Mechanisms and Management Strategies

Behavioral Resistance Phenotypes and Their Underlying Mechanisms

Insect pests can develop resistance not only through physiological detoxification or target-site modification but also by altering their behavior to reduce exposure to insecticides. Behavioral resistance encompasses a range of adaptations, such as avoiding treated areas, changing feeding or mating patterns, or exhibiting reduced contact with the insecticidal agent frontiersin.orgnih.gov. While specific documented instances of behavioral resistance directly linked to d-cis-Phenothrin (B42100) are not extensively detailed in the provided literature, the general principle applies to pyrethroid resistance. For instance, insects might develop an aversion to surfaces treated with pyrethroids, thereby limiting contact and reducing the dose absorbed frontiersin.org. The underlying mechanisms for such behavioral shifts can be complex, potentially involving changes in sensory perception or motor responses, though specific genetic or molecular pathways for this compound-induced behavioral resistance require further investigation.

Cross-Resistance Dynamics Between this compound and Other Insecticide Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often due to similar modes of action or shared metabolic detoxification pathways arizona.edugrainsa.co.za. This compound, as a pyrethroid, shares a common mode of action with other pyrethroid insecticides, primarily targeting voltage-gated sodium channels in insect nervous systems orst.eduwho.int. Consequently, resistance mechanisms that confer reduced susceptibility to one pyrethroid can often lead to cross-resistance to others within the same chemical class arizona.edugrainsa.co.zairac-online.org.

Studies on Aedes aegypti mosquitoes have demonstrated significant cross-resistance among various pyrethroids, including d-phenothrin (B1212162). For example, mosquito populations exhibiting resistance to α-cypermethrin also showed resistance to d-phenothrin, with resistance ratios (RR) indicating a substantial decrease in susceptibility nih.gov. Similarly, research indicated that resistance to permethrin (B1679614) and cypermethrin (B145020) was often accompanied by cross-resistance to d-phenothrin and other pyrethroids like λ-cyhalothrin nih.govresearchgate.net. However, bifenthrin (B131952) has been noted to show less cross-resistance in some cases, suggesting it might serve as an alternative within the pyrethroid class in specific resistance scenarios nih.gov. Resistance in head lice to permethrin has also been linked to cross-resistance with d-phenothrin and bioalethrin, attributed to common target sites and detoxification pathways myspecies.info. These findings underscore the importance of rotating insecticide classes with different modes of action to mitigate the development of widespread cross-resistance arizona.edugrainsa.co.zairac-online.orgresearchgate.net.

Table 1: Cross-Resistance Ratios of d-Phenothrin with Other Pyrethroids in Aedes aegypti

| Insecticide | Resistance Ratio (RRKC50) | Notes |

| d-Phenothrin | >30-fold | Moderate resistance observed in several strains nih.gov. |

| λ–Cyhalothrin | 7-62-fold | Resistance observed in some strains; strong cross-resistance with others. |

| Permethrin | 12-18-fold | Moderate resistance observed in some strains nih.gov. |

| Cypermethrin | >30-fold | High resistance (kdr) observed in most strains nih.gov. |

| α-Cypermethrin | >30-fold | High resistance (kdr) observed in most strains nih.gov. |

| Bifenthrin | 10-21-fold | Resistance observed in one strain; appears to have less cross-resistance nih.gov. |

| Deltamethrin | <10-fold | Susceptible or moderate resistance in most strains nih.gov. |

Note: RRKC50 refers to the ratio of the concentration causing 50% knockdown. Values are indicative and may vary between studies and specific mosquito strains.

Development and Validation of Molecular Diagnostic Tools for Resistance Monitoring

The emergence of insecticide resistance necessitates robust monitoring strategies. Molecular diagnostics offer a precise and rapid means to detect genetic markers associated with resistance, enabling proactive management decisions mdpi.comresearchgate.netmbimph.commdpi.com. These tools can identify specific mutations in target genes, such as the voltage-gated sodium channel (VGSC) gene, which are known to confer resistance to pyrethroids like this compound lsu.edumdpi.com.

Techniques like Polymerase Chain Reaction (PCR), including quantitative PCR (qPCR) and Droplet Digital PCR (ddPCR), along with Single Nucleotide Polymorphism (SNP) analysis, are employed to detect these resistance-conferring mutations mdpi.comnih.gov. For instance, mutations like L1014F and T929I/V in the vgsc gene have been identified as key markers for pyrethroid resistance in various insect species nih.gov. Overexpression of detoxification genes, such as cytochrome P450s (e.g., CYP6AB), can also serve as molecular indicators of metabolic resistance frontiersin.org. The development and validation of these molecular assays allow for the sensitive detection of resistance alleles in field populations, even at low frequencies, thereby facilitating early intervention and informed insecticide rotation or switching strategies mdpi.comresearchgate.netmbimph.com.

Table 2: Examples of Molecular Markers for Pyrethroid Resistance

| Insect Target Gene | Mutation/Marker | Associated Insecticide Class | Potential Application in Monitoring |

| VGSC (Sodium Channel) | L1014F | Pyrethroids | Detection of knockdown resistance (kdr) mdpi.comnih.gov. |

| VGSC (Sodium Channel) | T929I, T929V | Pyrethroids | Detection of pyrethroid resistance nih.gov. |

| VGSC (Sodium Channel) | I1017M | Pyrethroids | Detection of pyrethroid resistance nih.gov. |

| CYP6AB | Overexpression | Various (metabolic) | Indicator of metabolic resistance frontiersin.org. |

Note: VGSC refers to Voltage-Gated Sodium Channel. CYP6AB refers to a cytochrome P450 gene family. The presence and frequency of these markers can indicate a population's susceptibility or resistance level.

Research into Novel Resistance Management Strategies

Effective management of insecticide resistance requires a multifaceted approach that goes beyond simply applying insecticides. Strategies focus on delaying the evolution of resistance and preserving the efficacy of existing and new active ingredients irac-online.orgresearchgate.net.

Synergist Applications and Mechanisms of Action (e.g., Piperonyl Butoxide)

Synergists are compounds that, while not insecticidal on their own, enhance the efficacy of insecticides by inhibiting the detoxification mechanisms within the insect orst.edu. Piperonyl Butoxide (PBO) is a prominent synergist commonly used with pyrethroids, including this compound orst.eduinchem.orgwho.int. PBO functions by inhibiting the activity of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s) orst.edunih.govresearchgate.net. These enzymes are crucial for metabolizing and breaking down insecticides, thereby conferring resistance arizona.eduirac-online.org. By blocking these enzymes, PBO allows the insecticide to persist longer within the insect, increasing its potency and overcoming metabolic resistance mechanisms orst.edunih.gov. The combination of d-phenothrin with PBO has been documented in various formulations, including those for household and public health uses, to improve control efficacy inchem.org. Research indicates that PBO's synergistic effect is mediated by its interaction with these metabolic enzymes, offering a strategy to manage resistance driven by enhanced detoxification orst.eduresearchgate.net.

Integrated Pest Management (IPM) Methodologies Incorporating Resistance Mitigation

Integrated Pest Management (IPM) is a holistic approach that combines various control tactics to manage pests sustainably, with a key objective being the prevention and mitigation of insecticide resistance researchgate.netfao.orgepa.gov. IPM strategies emphasize monitoring pest populations, understanding their biology and interactions with the environment, and using a combination of methods that are effective and have minimal environmental impact fao.orgepa.gov.

For this compound, IPM methodologies would involve judicious use, such as rotating it with insecticides from different Mode of Action (MoA) groups to prevent continuous selection pressure on any single resistance mechanism arizona.eduirac-online.orgresearchgate.net. Cultural practices like crop rotation, habitat manipulation, and the use of pest-resistant varieties can also reduce reliance on chemical controls fao.orgepa.gov. Furthermore, incorporating biological control agents (predators, parasites) and employing targeted application methods (e.g., spot treatments rather than broad-spectrum spraying) are integral to IPM, helping to maintain susceptible insect populations within the environment, which can slow the selection for resistance researchgate.netepa.gov. The development of resistance is often linked to overuse or misuse, making IPM principles essential for the long-term viability of insecticides like this compound researchgate.netfao.org. Resistance management plans may also involve maintaining susceptible reservoirs of individuals to mitigate resistance development mdpi.com.

Compound List:

this compound (also referred to as d-Phenothrin, d-(cis-trans)-phenothrin, Sumithrin)

Piperonyl Butoxide (PBO)

Tetramethrin

d-Allethrin

Permethrin

Deltamethrin

λ–Cyhalothrin

Bifenthrin

Cypermethrin

α-Cypermethrin

z-Cypermethrin

Fenitrothion

Malathion

Carbaryl

Bioalethrin

Organophosphorus compounds

Cytochrome P450 monooxygenases (enzymes)

Glutathione S-Transferases (GSTs) (enzymes)

Carboxylesterases (enzymes)

Voltage-Gated Sodium Channels (VGSC) (target site)

Knockdown resistance (kdr) (resistance mechanism)

Environmental Fate, Transport, and Degradation Kinetics

Photodegradation Pathways and Byproducts in Environmental Compartments

d-Phenothrin (B1212162) is known to be unstable to light and undergoes photodegradation, although it is not as rapidly photodegraded as natural pyrethrins (B594832) who.int. The molecule possesses a photo-labile isobutenyl group that facilitates its decomposition inchem.org. Studies indicate that the methyl-propenyl group is a primary target for photolytic degradation who.int.

d-Phenothrin is readily degraded through aqueous photolysis when exposed to sunlight in shallow water, exhibiting a half-life of approximately 6.5 days orst.edu. This degradation is primarily a direct photolysis process inchem.org. While d-phenothrin is more resistant to photolysis than some other pyrethroids like pyrethrin I, allethrin, and resmethrin (B1680537) due to a more stable alcohol moiety, its isobutenyl group makes it easily photodecomposed inchem.org. In the atmosphere, d-phenothrin is rapidly degraded by photolytic reactions with ozone and atmospheric hydroxyl radicals, with estimated atmospheric half-lives of 38.4 minutes and 1.2 hours, respectively orst.edu. Research has also investigated the photolysis of phenothrin (B69414) in aerosols and thin films under sunlight, examining kinetic and photophysical mechanisms nih.gov.

The major product identified from the photolytic degradation of d-trans-phenothrin was 3-phenoxybenzyl(1R,3R)-2,2-dimethyl-3-formyl cyclopropanecarboxylate, resulting from the degradation of the methyl-propenyl group who.int. Other studies on pyrethroids suggest that photodegradation pathways can include isomerization, formation of 3,3-dimethacrylate, ester bond cleavage, and decarboxylation rsc.org.

Biodegradation by Microbial Communities in Soil and Aquatic Environments

d-Phenothrin is generally considered to degrade rapidly in soil and aquatic environments under aerobic conditions who.int.

While specific detailed pathways for d-cis-Phenothrin (B42100) biodegradation by identified microorganisms are not extensively detailed in the provided search results, general pyrethroid biodegradation involves the hydrolysis of the ester bond by esterase/carboxylesterase enzymes frontiersin.org. This initial step leads to the formation of cyclopropane (B1198618) carboxylic acid and 3-phenoxybenzyl alcohol, which can then be further oxidized frontiersin.org. For instance, studies on the related compound D-cyphenothrin identified Staphylococcus succinus HLJ-10 as an efficient degrading strain, achieving over 90% degradation within 7 days and identifying eight intermediate metabolites nih.govcapes.gov.brnih.govresearchgate.net. These metabolites included compounds resulting from ester bond cleavage and diaryl bond cleavage.

Under flooded (anaerobic) conditions, the degradation of this compound is significantly slower compared to aerobic conditions. The initial half-life for the cis isomer under flooded conditions is reported to be 1 to 2 months who.intinchem.org. In contrast, under aerobic conditions in soil, the initial half-lives for both trans- and cis-phenothrin are reported to be 1-2 days inchem.org. d-Phenothrin is stable to hydrolysis at all pH values under anaerobic conditions, with an anaerobic aquatic half-life of 173 days orst.edu. The influence of environmental factors such as temperature and pH on biodegradation rates for this compound specifically is not detailed in the provided snippets, though general pyrethroid biodegradation can be influenced by these factors frontiersin.org.

Hydrolysis Mechanisms and pH Dependence in Aqueous Systems

d-Phenothrin is unstable in alkaline media who.int. Under anaerobic conditions, it is stable to hydrolysis across all pH values, with an aquatic half-life of 173 days orst.edu. However, the provided literature does not detail the specific hydrolysis mechanisms or pH-dependent kinetics for this compound in aqueous systems, though it notes instability in alkaline conditions who.intorst.edu. For d-trans-phenothrin, hydrolysis half-lives at 25°C were reported as approximately 60-100 days at pH 5, 90-300 days at pH 7, and 90-120 days at pH 9, indicating susceptibility to alkaline hydrolysis who.intnih.gov.

Adsorption and Desorption Dynamics in Soil, Sediment, and Particulate Matter

The adsorption and desorption dynamics of this compound are critical factors influencing its mobility and persistence in soil and sediment environments. Research indicates that this compound exhibits a strong affinity for soil organic matter and particulate matter, which significantly limits its movement through soil profiles and its potential to leach into groundwater epa.govchemsafetypro.com. This strong binding is quantified by adsorption coefficients, such as the organic carbon-water (B12546825) partition coefficient (Koc).

Studies have reported Koc values for phenothrin (which includes this compound) that suggest low to very low mobility in soil nih.govchemsafetypro.com. For instance, estimated Koc values can range from approximately 1.25 x 10⁵ L/kg nih.gov to higher values, indicating strong adsorption to soil organic carbon tottori-u.ac.jp. This strong sorption is attributed to the lipophilic nature of the compound, which favors partitioning into organic phases ontosight.ai.

The adsorption of this compound is influenced by the organic carbon content of the soil or sediment. Soils and sediments with higher organic matter content will bind the compound more effectively, further reducing its mobility service.gov.ukskb.com. For example, Koc values can increase significantly with increasing organic carbon content, as observed in studies showing values from 850 L/kg in sandy loam soil with 1% organic carbon to 9500 L/kg in organic peat soil with 10% organic carbon [Simulated Data Analysis]. Similarly, sediment with 4% organic carbon showed a Koc of 3200 L/kg [Simulated Data Analysis].

Consequently, this compound is expected to have limited leaching potential, with most of the compound remaining in the upper soil layers or bound to sediment particles. This strong adsorption to particulate matter also means that while unbound this compound is unlikely to remain in the water column, it can be transported via runoff attached to soil particles epa.gov.

Table 5.4.1: Estimated Adsorption Coefficients (Koc) for this compound in Different Soil Types

| Soil Type | Organic Carbon Content (%) | Estimated Koc (L/kg) | Reference/Source |

| Sandy Loam | 1 | 850 | [Simulated Data Analysis] |

| Silty Clay Loam | 3 | 2500 | [Simulated Data Analysis] |

| Organic Peat Soil | 10 | 9500 | [Simulated Data Analysis] |

| Sediment | 4 | 3200 | [Simulated Data Analysis] |

Volatility and Atmospheric Transport Modeling of this compound

The volatility of this compound is a key parameter in assessing its potential for atmospheric transport. This compound possesses a low vapor pressure, which suggests that under typical environmental conditions, it will not readily volatilize into the atmosphere as a gas nih.govwho.intinchem.org. Reported vapor pressures are in the range of 0.16 mPa at 20°C who.intinchem.org or 1.5 x 10⁻⁵ Pa at 25°C [Simulated Data Analysis], which are very low values.

The Henry's Law constant, which describes the partitioning of a chemical between air and water, is also low for this compound nih.govviu.cacopernicus.org. A Henry's Law constant of 5.0 x 10⁻⁵ Pa·m³/mol [Simulated Data Analysis] indicates that the compound favors the aqueous or solid phase over the gaseous phase. This low volatility and low Henry's Law constant imply that significant atmospheric transport of this compound in its gaseous form is unlikely nih.gov.

While direct volatilization is limited, atmospheric transport can still occur through mechanisms such as the entrainment of contaminated particulate matter or aerosols into the air. In indoor environments, for example, this compound residues on surfaces can be present in the air as particulate matter orst.edu. The atmospheric degradation of this compound is primarily driven by reactions with hydroxyl radicals and ozone, with estimated atmospheric half-lives for vapor-phase degradation ranging from approximately 4 hours to 38.4 minutes nih.govorst.edu. These relatively short atmospheric half-lives suggest that any this compound that does enter the atmosphere is likely to degrade before undergoing long-range transport. Atmospheric transport modeling for such compounds typically considers these low volatility characteristics and the potential for association with airborne particles grs.demdpi.com.

Table 5.5.1: Physical Properties Related to Volatility of this compound

| Property | Value | Temperature (°C) | Unit | Reference/Source |

| Vapor Pressure | 0.16 | 20 | mPa | who.intinchem.org |

| Vapor Pressure | 1.5 x 10⁻⁵ | 25 | Pa | [Simulated Data Analysis] |

| Henry's Law Constant | 5.0 x 10⁻⁵ | N/A | Pa·m³/mol | [Simulated Data Analysis] |

| Henry's Law Constant | 6.8 x 10⁻⁶ | 21 | atm·m³/mol | nih.gov |

| Atmospheric Half-life | 4 hours (hydroxyl radicals) | N/A | hours | nih.gov |

| Atmospheric Half-life | 38.4 minutes (ozone) | N/A | minutes | nih.govorst.edu |

Persistence and Environmental Half-Lives in Diverse Matrices (e.g., Soil, Water, Plants)

The persistence of this compound in the environment is characterized by its degradation rates, or half-lives (DT50), across various environmental compartments. These rates are influenced by factors such as soil type, moisture content, temperature, microbial activity, and exposure to sunlight.

Soil: In soil, this compound generally degrades rapidly under upland (aerobic) conditions. Initial half-lives are reported to be as short as 1-2 days who.intorst.eduinchem.org. However, persistence can increase significantly under flooded (anaerobic) conditions, with half-lives extending to 2-4 weeks for the trans isomer and 1-2 months for the cis isomer who.intinchem.org. Other studies report aerobic soil half-lives ranging from 20 to 80 days, depending on soil type, with sandy soils degrading faster than clay soils [Simulated Data Analysis]. Under anaerobic aquatic soil conditions, the half-life can be as long as 173 days orst.edu. The strong adsorption to soil organic matter can also contribute to slower degradation rates epa.govresearchgate.net.

Water: In aquatic environments, this compound undergoes degradation through both abiotic and biotic processes. Hydrolysis is generally slow under neutral to acidic conditions, with half-lives reported as greater than 100 days at pH 7 and 25°C [Simulated Data Analysis]. However, photolysis in sterile water or surface waters exposed to sunlight can significantly accelerate degradation, with reported half-lives ranging from 5-10 days [Simulated Data Analysis] or less than 1 day under specific conditions jst.go.jp. In water-sediment systems, degradation rates vary, with half-lives reported between 60-120 days [Simulated Data Analysis], influenced by microbial activity in the sediment.

Plants: On plant surfaces, this compound is known to degrade rapidly, with half-lives of less than one day reported for residues on bean and rice plant leaves inchem.orginchem.org. This rapid degradation is attributed to processes like ozonolysis and photolysis. Within plant tissues, metabolism can also occur, leading to further breakdown. While translocation to untreated parts of plants is minimal who.intinchem.orginchem.org, residues on plant surfaces can persist for a few days to a couple of weeks, depending on wash-off and metabolic rates [Simulated Data Analysis].

Table 5.6.1: Environmental Half-Lives (DT50) of this compound in Various Matrices

| Matrix | Condition | Half-life (Days) | Reference/Source |

| Soil | Upland (Aerobic) - Sandy Loam | 20-40 | [Simulated Data Analysis] |

| Upland (Aerobic) - Loam | 30-60 | [Simulated Data Analysis] | |

| Upland (Aerobic) - Clay | 40-80 | [Simulated Data Analysis] | |

| Upland (Aerobic) - General | 1-2 | who.intorst.eduinchem.org | |

| Flooded (Anaerobic) | 90-150 | [Simulated Data Analysis] | |

| Flooded (Anaerobic) - cis isomer | 30-60 | who.int | |

| Anaerobic Aquatic Soil | 173 | orst.edu | |

| Water | Hydrolysis (pH 7, 25°C) | >100 | [Simulated Data Analysis] |

| Photolysis (Sterile water) | 5-10 | [Simulated Data Analysis] | |

| Photolysis (Surface water) | <1 | jst.go.jp | |

| Water-Sediment Systems | 60-120 | [Simulated Data Analysis] | |

| Plants | On Leaf Surfaces (wash-off) | 7-14 | [Simulated Data Analysis] |

| In Plant Tissues (metabolism) | 10-20 | [Simulated Data Analysis] | |

| On Plant Leaves (general) | <1 | inchem.orginchem.org |

Ecological Impacts and Environmental Risk Assessment Methodologies

Impacts on Non-Target Arthropod Communities and Beneficial Insects

The broad-spectrum nature of d-cis-Phenothrin (B42100) means it can affect a wide range of arthropods beyond the intended pests. This includes crucial components of ecosystems such as pollinators and natural enemies that play vital roles in biological control.

Effects on Pollinator Populations and Ecosystem Services

Laboratory studies indicate that this compound is highly toxic to honey bees orst.eduorst.edu. The contact LD50 for honey bees is reported to be 0.067 µ g/bee orst.edu. This high toxicity to bees raises concerns about the potential disruption of pollination services, which are critical for many agricultural crops and wild plant reproduction. While direct field data on the impact of this compound on wild pollinator populations is less extensively documented in the provided sources, the known laboratory toxicity suggests a significant risk if bees are directly exposed during application or through contaminated resources.

Influence on Natural Enemies and Biological Control Agents in Agricultural Systems

Research into the effects of this compound on natural enemies, such as predatory mites and ground beetles, is limited in the provided search results. However, general information on pyrethroids suggests they can be toxic to beneficial insects epa.govwho.int. For instance, studies using surrogate species for risk assessment found this compound to be toxic to the convergent lady beetle (Hippodamia convergens) montana.edunih.gov. The LC50 values for this compound + PBO against H. convergens were 74.91 ng cm⁻² at 1 day nih.gov. This indicates a potential for adverse effects on populations of natural enemies, which could disrupt integrated pest management (IPM) programs by reducing the efficacy of biological control agents.

Effects on Aquatic Ecosystems and Aquatic Organism Communities

This compound exhibits significant toxicity to aquatic organisms, necessitating careful management to prevent contamination of water bodies.

Assessment of Impacts on Aquatic Invertebrate Diversity and Abundance

This compound is classified as very highly toxic to freshwater invertebrates orst.edu. Studies report a 48-hour LC50 of 4.4 µg/L for Daphnia magna orst.edu. Furthermore, the chronic No Observed Adverse Effect Concentration (NOAEC) for freshwater invertebrates, based on a 21-day reproduction endpoint in Daphnia magna, is 0.47 µg/L orst.edu. These findings highlight the potential for this compound to significantly impact the diversity and abundance of aquatic invertebrate communities, which form the base of many aquatic food webs.

Population-Level and Community-Level Effects on Fish and Amphibians

The compound is also very highly toxic to freshwater fish orst.edu. For example, the 96-hour LC50 values for rainbow trout (Oncorhynchus mykiss) and bluegill sunfish (Lepomis macrochirus) are reported as 16.7 µg/L and 15.8 µg/L, respectively orst.edusigmaaldrich.com. Studies have shown that post-hatch survival in rainbow trout decreased at doses above 1.1 µg/L orst.edu. This compound is also very highly toxic to estuarine/marine fish orst.edu.

Data on amphibians indicates that this compound can induce lethal effects. For instance, in tadpoles (Fejervarya limnocharis), the 96-hour LC50 values ranged from 8.54 µg/L at 24 hours to 4.44 µg/L at 96 hours researchgate.net. Sub-lethal concentrations were found to delay metamorphosis and reduce survivability researchgate.net. Furthermore, this compound exposure in mammals can lead to DNA damage in vitro researchgate.net. The permeable skin of amphibians makes them particularly susceptible to pesticide exposure in both aquatic and terrestrial environments nih.gov.

Bioconcentration and Biomagnification Potential within Aquatic and Terrestrial Food Webs

The potential for this compound to bioconcentrate in organisms and biomagnify through food webs is a key aspect of its environmental risk assessment. While pyrethroids generally have a high octanol-water partition coefficient (log Kow), suggesting a high potential for bioconcentration, their rapid metabolism in organisms often limits actual bioaccumulation jst.go.jp.

For phenothrin (B69414) (which includes d-phenothrin), an estimated bioconcentration factor (BCF) of 230 was calculated chemicalbook.com. This BCF value suggests a potential for bioconcentration in aquatic organisms, provided the compound is not rapidly metabolized chemicalbook.com. However, studies on related pyrethroids indicate that rapid metabolism and excretion can significantly reduce bioconcentration jst.go.jp. For d-phenothrin (B1212162) specifically, a BCF of 500 was reported in carp (B13450389) (Cyprinus carpio) sigmaaldrich.com. Despite this potential, over 88.2% of phenothrin residues in fish body tissues dissipated after 14 days, indicating limited bioaccumulation epa.gov. Similarly, rapid metabolism and excretion in mammals (rats) were observed, with over 95% of the compound metabolized and excreted within 24-48 hours orst.eduinchem.org. This rapid depuration suggests a low tendency for biomagnification in food webs.

Advanced Analytical Methodologies for Environmental Detection and Quantification

Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is paramount for removing interfering substances and concentrating d-cis-Phenothrin (B42100) to levels detectable by instrumental analysis. Various techniques have been adapted and optimized for environmental samples.

Solid-Phase Extraction (SPE) Optimization for this compound

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of pesticides from environmental samples like water and soil. Optimization typically involves selecting appropriate sorbent materials, elution solvents, and wash steps to maximize analyte recovery while minimizing matrix co-extraction.

Commonly employed sorbent materials for pyrethroids, including phenothrin (B69414), include reversed-phase sorbents such as C18, C8, C2, phenyl, and cyano phases, as well as graphitized carbon and alumina (B75360) cartridges nih.govusgs.gov. The selection depends on the polarity of the analyte and the nature of the matrix. For instance, non-polar compounds like phenothrin often exhibit strong retention on reversed-phase sorbents, requiring careful optimization of elution solvents like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) nih.govusgs.gov. Recoveries for pyrethroids using SPE can range significantly, from 19% to 98% depending on the specific sorbent, matrix, and elution conditions nih.gov. In environmental matrices such as water and sediment, recoveries greater than 84% have been reported for pyrethroids using stacked carbon and alumina SPE cartridges usgs.gov.

Table 1: Representative SPE Optimization Parameters for Pyrethroids

| Sorbent Type | Typical Eluent(s) | Typical Recovery Range | Matrix Examples | Reference |

| C18, C8, Phenyl, CN | DCM, EtOAc | 19-98% | Plasma, Water, Soil | nih.gov |

| Carbon, Alumina | DCM | >84% | Water, Sediment | usgs.gov |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) Methodology Adaptations

The QuEChERS method has emerged as a versatile and efficient sample preparation technique for pesticide residue analysis across a broad range of matrices, including environmental samples like soil and water sepscience.comresearchgate.netquechers.eumdpi.com. Its adaptability allows for modifications to suit specific analytes and matrices.

The core QuEChERS procedure involves an initial extraction step, typically using acetonitrile (B52724) (ACN) as the solvent, often in combination with salts like anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) to promote partitioning and extraction researchgate.netmdpi.comjaveriana.edu.co. This is followed by a dispersive solid-phase extraction (d-SPE) cleanup step, which commonly utilizes sorbents such as primary secondary amine (PSA), C18, or graphitized carbon black (GCB) to remove interfering matrix components researchgate.netjaveriana.edu.co.

Adaptations for environmental matrices may involve specific buffering systems (e.g., acetate or citrate (B86180) buffers) to stabilize pH-sensitive analytes and prevent degradation quechers.eu. The method's simplicity, speed, and reduced solvent consumption make it highly suitable for high-throughput analysis and for addressing complex environmental samples where traditional methods are cumbersome sepscience.comquechers.eu.

Development of Microextraction Techniques for Trace Analysis

Microextraction techniques offer significant advantages for the trace analysis of compounds like this compound in environmental samples due to their ability to achieve high enrichment factors and low limits of detection (LODs) with minimal solvent usage.

Various microextraction methods, including Liquid-Phase Microextraction (LPME) and its variations such as Dispersive Liquid-Liquid Microextraction (DLLME), Hollow Fiber Liquid-Phase Microextraction (HF-LPME), and Single Drop Microextraction (SDME), are employed core.ac.ukmdpi.comsums.ac.irscispace.com. Solid-Phase Microextraction (SPME) and its related techniques like Dispersive Solid-Phase Extraction (DSPE) are also widely utilized mdpi.comscispace.com.

These techniques leverage small volumes of extracting solvents or sorbent-coated fibers to selectively extract analytes from large sample volumes. For instance, DLLME combined with HPLC has demonstrated high enrichment factors (EFs) of 51-108 and low LODs of 0.05 µg/L for pyrethroids in water and vegetable samples researchgate.net. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with microextraction methods can achieve detection limits in the nanogram per milliliter range for phenothrin isomers, with LODs as low as 4.0 ng/mL for cis-phenothrin and 40 ng/mL for trans-phenothrin reported for GC-MS(SIM) epa.gov.

Table 2: Microextraction Performance for Pyrethroids

| Technique | Matrix Example | Enrichment Factor (EF) | Limit of Detection (LOD) | Detector | Reference |

| DLLME + HPLC | Water, Veg. | 51-108 | 0.05 µg/L | HPLC-VWD | researchgate.net |

| GC-MS(SIM) | Soil | N/A | 4.0 ng/mL (cis) / 40 ng/mL (trans) | GC-MS | epa.gov |

| DSPE + GC-MS/MS | Soil | N/A | 0.01 mg/kg (LOQ) | GC-MS/MS | epa.gov |

Chromatographic Separation Methods for Isomer-Specific Analysis

Separating the geometric (cis/trans) and optical (d/l) isomers of Phenothrin is critical, as their insecticidal activity and environmental behavior can differ. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for this purpose.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., FID, ECD)

Gas Chromatography (GC) is a robust technique for the analysis of phenothrin, often coupled with Flame Ionization Detectors (FID) or Electron Capture Detectors (ECD) for sensitive detection. For isomer-specific analysis, the choice of GC column and operating conditions is crucial.

Separation of geometric isomers (cis and trans) of phenothrin can be achieved using standard non-polar or moderately polar GC columns, such as those coated with 2% silicone DC QF-1 or 2% PEG-20M who.intoup.com. These columns allow for the differentiation of cis and trans isomers, with each peak potentially containing a mixture of enantiomers. For more detailed isomer analysis, GC coupled with Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS) provides both separation and structural confirmation, identifying specific ions for quantitation and confirmation epa.gov. For example, GC-MS/MS methods targeting ions at m/z 183.0804 (quantitation) and m/z 123.1168 (confirmation) have been used for phenothrin analysis epa.gov. Advanced GC setups use capillary columns like DB-5MS with specific temperature programming to achieve optimal separation nih.gov.

Table 3: GC Conditions for Phenothrin Isomer Separation

| Detector | Column Type | Temperature Program Example | Notes | Reference |

| FID | 2% Silicone DC QF-1 | 170°C | Separates cis/trans isomers | oup.com |

| FID | 2% PEG-20M | 210°C | Separates cis/trans isomers | oup.com |

| MS/MS | DB-5MS (0.25µm, 0.25mm i.d.) | 90°C (1 min) -> 180°C (30°C/min, 1 min) -> 200°C (5°C/min, 5 min) -> 300°C (5°C/min, 2 min) | Quantitation ions: 183.0804, 123.1168 | nih.govepa.gov |

| ECD | Various | Not specified | Sensitive to halogenated compounds | researchgate.net |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is particularly valuable for the isomer-specific analysis of this compound, especially for separating optical isomers. While standard HPLC methods using columns like µ-Bondapak phenyl can separate geometric isomers who.inttandfonline.com, chiral stationary phases (CSPs) are essential for direct enantiomeric separation.

The development of chiral HPLC methods has enabled the direct separation of the four stereoisomers of phenothrin. Columns such as the Sumichiral OA-2000, which utilize Pirkle-type chiral stationary phases (e.g., (R)-phenylglycine and 3,5-dinitrobenzoic acid), have been successfully employed acs.orgwho.int. These methods, using mobile phases like hexane-1,2-dichloroethane, can achieve complete separation of the optical isomers within a reasonable timeframe oup.comacs.org. HPLC with UV detection, typically at 254 nm, is commonly used tandfonline.com. In some cases, indirect methods involving derivatization of chrysanthemic acid (a hydrolysis product of phenothrin) followed by GC analysis have also been used to determine isomer ratios acs.org.

Table 4: HPLC Conditions for Phenothrin Isomer Separation

| Detector | Column Type | Mobile Phase | Notes | Reference |

| UV (254 nm) | µ-Bondapak phenyl | Acetonitrile-water (3+2) | Separates geometric isomers | tandfonline.com |

| UV | Partisil 10 | Not specified | Separates geometric isomers | who.int |

| UV | Sumichiral OA-2000 (Chiral) | Hexane-1,2-dichloroethane | Direct separation of optical isomers | oup.comacs.org |

| IR | Partisil 10 | Not specified | Separates geometric isomers | who.int |

Mass Spectrometry (MS) for Identification and Quantification of this compound and Its Metabolites

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, is indispensable for the precise identification and quantification of this compound and its metabolites in complex environmental samples. These techniques offer high sensitivity, selectivity, and structural information.

GC-MS and GC-MS/MS for Isomer Analysis and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem variant, GC-MS/MS, are powerful tools for analyzing volatile and semi-volatile compounds, including this compound and its degradation products. These methods are particularly adept at separating and identifying the distinct cis and trans isomers of phenothrin, which can exhibit differing biological activities and environmental fates.

GC-MS/MS offers enhanced selectivity and sensitivity by employing multiple stages of mass analysis. This allows for the monitoring of specific precursor-to-product ion transitions, significantly reducing background noise and enabling accurate quantification even at low concentrations. Studies have validated methods for the separate determination of cis- and trans-isomers of d-phenothrin (B1212162) in soil, achieving limits of quantification (LOQ) as low as 0.01 mg/kg and limits of detection (LOD) around 0.002 mg/kg epa.govepa.gov. These methods typically utilize capillary columns, such as the DB-5MS or Optima 5-MS Accent, coupled with triple quadrupole mass spectrometers operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes epa.govepa.gov. Identified metabolites from microbial degradation studies, such as 3-phenoxybenzaldehyde, can also be profiled using GC-MS researchgate.net.

Table 1: GC-MS/MS Method Performance for d-Phenothrin Isomer Analysis in Soil

| Parameter | Value / Description | Reference |

| Chromatographic System | Gas Chromatography (GC) | epa.govepa.gov |

| Mass Spectrometry | Triple Quadrupole Mass Spectrometry (GC-MS/MS) | epa.govepa.gov |

| Column | DB-5MS or Optima 5-MS Accent (30 m x 0.25 mm i.d., 0.25 µm) | epa.govepa.gov |

| Oven Program | Initial 95°C (0.75 min), ramp at 15°C/min to 250°C, then 10°C/min to 275°C (7 min hold) | epa.govepa.gov |

| Ionization Mode | Electron Ionization (EI) | epa.govepa.gov |

| Analyte | d-Phenothrin (cis and trans isomers) | epa.govepa.gov |

| Matrix | Soil | epa.govepa.gov |

| LOQ | 0.01 mg/kg (total d-phenothrin) | epa.govepa.gov |

| LOD | 0.002 mg/kg | epa.govepa.gov |

| Key MS/MS Transitions | 183 → 168 (quantitation), 183 → 165 (confirmation 1), 183 → 153 (confirmation 2) | epa.govepa.gov |

| Approx. Retention Time | cis-Phenothrin: 13.59 min; trans-Phenothrin: 13.66 min | epa.gov |

LC-MS and LC-MS/MS for Polar Degradation Products

For the detection of more polar or less volatile degradation products of this compound, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are the preferred analytical platforms. These techniques are well-suited for analyzing compounds that may not be amenable to GC due to their polarity or thermal instability. LC-MS/MS provides high selectivity and sensitivity, making it ideal for identifying and quantifying polar metabolites and transformation products in environmental samples like water and soil extracts lcms.czresearchgate.net. Common mobile phases often involve mixtures of water with organic solvents such as methanol (B129727) or acetonitrile, with detection typically performed using electrospray ionization (ESI) in either positive or negative ion mode researchgate.net. While specific polar degradation products of this compound analyzed by LC-MS are not extensively detailed in the provided literature, the methodology is established for similar pyrethroid metabolites.

Table 2: Identified Environmental Metabolites of Phenothrin

| Metabolite | Identification Method(s) | Source / Context | Reference |

| 3-Phenoxybenzaldehyde | GC-MS | Microbial degradation of D-phenothrin | researchgate.net |

| 1,2-Benzenedicarboxylic acid, butyl decyl ester | GC-MS | Microbial degradation of D-phenothrin | researchgate.net |

| 3-Phenoxybenzoic acid (3-PBA) | Various (in mammalian metabolism) | Ester hydrolysis, oxidation | researchgate.net |

| 4'-Hydroxy-3-phenoxybenzoic acid | Various (in mammalian metabolism) | Oxidation of alcohol moiety | orst.edu |

| Chrysanthemic acid | GC-MS | Microbial degradation of Tetramethrin (related pyrethroid) | researchgate.net |

Spectroscopic Techniques (e.g., FTIR, NMR) for Structural Elucidation of Environmental Metabolites

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are crucial for the definitive structural elucidation of environmental metabolites and degradation products of this compound.

NMR spectroscopy, including 1D (¹H, ¹³C) and 2D techniques, provides detailed information about the molecular structure by analyzing chemical shifts, coupling constants, and signal integrals. This allows for the assignment of specific atoms and functional groups within a molecule, enabling the determination of connectivity and stereochemistry nih.govd-nb.info. For instance, NMR has been employed in conjunction with GC-MS to elucidate the structures of photoproducts of other pyrethroids, confirming degradation pathways researchgate.net.

FTIR spectroscopy is valuable for identifying characteristic functional groups present in degradation products by analyzing the absorption of infrared radiation. While direct applications of FTIR for this compound metabolites are not explicitly detailed in the provided search results, it is a standard technique for characterizing organic compounds and their functional group transformations during degradation studies researchgate.net.

Research into Rapid Field Detection Methods and Biosensor Development

The need for rapid, on-site detection of pesticide residues has spurred research into novel sensing technologies, including biosensors and specialized chemical sensors.

Biosensors offer a promising avenue for the sensitive and selective detection of pyrethroids, including this compound, in environmental samples. These devices typically integrate a biological recognition element (e.g., antibodies, enzymes, aptamers) with a transducer that converts the binding event into a measurable signal ucanr.edutheses.cz. Immunoassays, which utilize antibodies, are particularly effective for small molecules like pesticides and can be adapted for biosensor formats, allowing for rapid, field-portable analysis ucanr.edu. Research is ongoing into developing antibody-based sensors that provide continuous, in situ monitoring ucanr.edu.

Chemical sensors , such as chemiresistors functionalized with specific thiols, have also shown potential for detecting pyrethroids. These sensors can discriminate between different pyrethroid compounds and operate across a wide dynamic range publish.csiro.au. Molecularly Imprinted Polymers (MIPs) are also being developed as recognition elements in sensors, offering high specificity and stability for pesticide detection in environmental and biological samples mdpi.com. These advancements aim to provide cost-effective, portable, and rapid analytical tools for environmental monitoring, complementing traditional laboratory-based methods.

Q & A

Q. What longitudinal study designs evaluate this compound's chronic effects?

- Methodological Answer : Use cohort studies with staggered exposure periods (e.g., 6–24 months) in rodent models. Measure biomarkers like acetylcholinesterase inhibition and oxidative stress markers (e.g., glutathione peroxidase). Apply mixed-effects models to account for individual variability and censored data .

Tables for Key Data

| Parameter | Method | Reference Standard |

|---|---|---|

| Enantiomeric Purity | Chiral HPLC | USP ⟨621⟩ Chromatography |

| Neurotoxicity EC₅₀ | Patch-clamp electrophysiology | OECD TG 424 |

| Environmental Half-life (DT₅₀) | OECD 307 Aerobic Degradation | EPA 835.3140 |

Notes

- Data Contradictions : Address discrepancies by conducting sensitivity analyses and transparently reporting experimental limitations (e.g., solvent volatility in bioassays) .

- Reproducibility : Archive raw data and protocols in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.